6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione
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Overview
Description
6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that features a benzoxazine ring fused with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione typically involves the reaction of 4-methylphenylamine with 2-bromo-4-chlorobenzoyl chloride under basic conditions to form an intermediate. This intermediate is then cyclized with carbon disulfide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Scientific Research Applications
6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
Uniqueness
6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is unique due to its benzoxazine-thione structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
647849-55-6 |
---|---|
Molecular Formula |
C15H12BrNOS |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
6-bromo-3-(4-methylphenyl)-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C15H12BrNOS/c1-10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18-15(17)19/h2-8H,9H2,1H3 |
InChI Key |
NHJPZVKQDBVSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OC2=S |
Origin of Product |
United States |
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